![molecular formula C16H19I B1315956 1-(4-Iodophenyl)adamantane CAS No. 98611-00-8](/img/structure/B1315956.png)
1-(4-Iodophenyl)adamantane
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Overview
Description
1-(4-Iodophenyl)adamantane is a derivative of adamantane, a class of polycyclic hydrocarbons that have unique physical and chemical properties . It is used in the synthesis of a bimodal (micro/mesoporous) COF by coupling tetrakis-1,3,5,7-(4′-iodophenyl)adamantane with 4,4′-diethynylbiphenyl .
Molecular Structure Analysis
The molecular structure of 1-(4-Iodophenyl)adamantane is characterized by a high degree of symmetry . The phenyl group is eclipsed with one of the adamantane C—C bonds .Chemical Reactions Analysis
The wide range of radical-based functionalization reactions can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . The remnant palladium catalyst is still accessible and can be valorised in additional catalytic reactions like the hydrogenation of nitrostyrene .Physical And Chemical Properties Analysis
Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry .Scientific Research Applications
Drug Delivery Systems
Adamantane derivatives are widely applied in the design and synthesis of new drug delivery systems. The unique structure of adamantane allows for its incorporation into liposomes, cyclodextrins, and dendrimers, enhancing the delivery of therapeutic agents by improving solubility, stability, and bioavailability .
Surface Recognition Studies
The adamantane moiety is utilized in surface recognition studies due to its ability to interact with various biological surfaces. This interaction can be crucial for the development of diagnostic tools and targeted therapies .
Antimicrobial Activity
Recent research indicates that adamantane derivatives can influence biofilm formation of various bacteria such as E. faecalis, P. aeruginosa, and methicillin-resistant S. aureus. Their antimicrobial activity is attributed to membranotropic activity, which could lead to new treatments for resistant bacterial infections .
Medicinal Chemistry
In medicinal chemistry, adamantane derivatives are valued for their structural uniqueness which contributes to biological activity. They are used in the development of new medications with potential applications in treating a range of diseases .
Catalyst Development
Adamantane derivatives serve as components in catalysts due to their stable framework. This stability can enhance catalytic reactions in chemical processes, leading to more efficient and selective synthesis .
Nanomaterials
The robust structure of adamantane makes it suitable for use in nanomaterials. Its derivatives can be used to create materials with specific properties for use in electronics, coatings, and other advanced materials .
Future Directions
The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This opens up new possibilities for the development of novel methods for their preparation and to the polymerization reactions .
properties
IUPAC Name |
1-(4-iodophenyl)adamantane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19I/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMVHLXCUOFVFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571921 |
Source
|
Record name | 1-(4-Iodophenyl)tricyclo[3.3.1.1~3,7~]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98611-00-8 |
Source
|
Record name | 1-(4-Iodophenyl)tricyclo[3.3.1.1~3,7~]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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